molecular formula C14H17N3O4 B2872808 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1038916-43-6

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2872808
CAS No.: 1038916-43-6
M. Wt: 291.307
InChI Key: WVHMCPQUEKHOJU-UHFFFAOYSA-N
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Description

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes .

Scientific Research Applications

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group facilitates selective reactions by protecting the amine functionality, which can be deprotected under acidic conditions to reveal the active amine . This allows the compound to participate in various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its combination of the imidazo[1,2-a]pyridine core and the Boc-protected amine functionality. This combination allows for versatile applications in medicinal chemistry, organic synthesis, and material science .

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMCPQUEKHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(N=C2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038916-43-6
Record name 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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